molecular formula C12H17BN4O2 B11755357 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B11755357
M. Wt: 260.10 g/mol
InChI Key: AERLVFFALTTYTJ-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the triazolopyridine moiety. One common method involves the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often include the use of pinacolborane and a palladium catalyst in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Borylation: Pinacolborane, palladium catalyst, inert atmosphere.

    Hydroboration: Alkyl or aryl alkynes/alkenes, transition metal catalysts.

    Coupling Reactions: Aryl iodides, copper catalyst.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through the formation of boron-oxygen or boron-nitrogen bonds, facilitating the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the combination of the dioxaborolane ring and the triazolopyridine moiety.

Properties

Molecular Formula

C12H17BN4O2

Molecular Weight

260.10 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9-15-10(14)16-17(8)9/h5-7H,1-4H3,(H2,14,16)

InChI Key

AERLVFFALTTYTJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC(=NN23)N

Origin of Product

United States

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